

# A Comparative Analysis of the GRADE Study and Other Landmark Diabetes Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) study provides valuable insights into the long-term efficacy of various glucose-lowering medications. This guide offers a detailed comparison of the GRADE study's results with those of other major diabetes clinical trials, including UKPDS, ACCORD, ADVANCE, VADT, and DCCT/EDIC. The information is presented to facilitate a deeper understanding of the evolving landscape of diabetes management.

## Comparison of Study Designs and Methodologies

A clear understanding of the design and participant characteristics of each trial is crucial for interpreting and comparing their outcomes. The following table summarizes the key aspects of the GRADE study and other landmark diabetes trials.

| Trial   | Primary Goal                                                                                                                                                                        | Participant Population                                                                                      | Interventions                                                                                                                            | Mean Follow-up                          |
|---------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| GRADE   | Compare the effectiveness of four common glucose-lowering drugs added to metformin.[1]                                                                                              | 5,047 individuals with type 2 diabetes for less than 10 years, on metformin, with HbA1c 6.8-8.5%.<br>[1][2] | Metformin plus glimepiride, sitagliptin, liraglutide, or insulin glargine.<br>[1]                                                        | ~5 years[1]                             |
| UKPDS   | Determine if intensive blood glucose control reduces complications in newly diagnosed type 2 diabetes.                                                                              | 5,102 patients with newly diagnosed type 2 diabetes.                                                        | Glycemic Control:<br>Conventional (diet) vs. Intensive (sulfonylurea or insulin).<br>Overweight patients:<br>Conventional vs. Metformin. | 10 years                                |
| ACCORD  | Assess the effect of intensive glycemic control, intensive blood pressure control, and combination lipid therapy on cardiovascular events in high-risk type 2 diabetes patients.[3] | 10,251 patients with type 2 diabetes and established cardiovascular disease or multiple risk factors.[3]    | Glycemic Control:<br>Intensive (HbA1c <6.0%) vs. Standard (HbA1c 7.0-7.9%).[3]                                                           | ~3.5 years (glycemia arm stopped early) |
| ADVANCE | Evaluate the effects of intensive glucose                                                                                                                                           | 11,140 patients with type 2 diabetes at high                                                                | Glycemic Control:<br>Intensive (HbA1c                                                                                                    | 5 years                                 |

|           |                                                                                                                                                   |                                                                 |                                                    |                                                             |
|-----------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------|
|           | control and a fixed combination of perindopril and indapamide on macrovascular and microvascular events in type 2 diabetes.                       | risk for vascular events.                                       | $\leq 6.5\%$ ) vs. Standard.                       |                                                             |
| VADT      | Investigate whether intensive glucose control reduces major cardiovascular events in patients with poorly controlled type 2 diabetes.             | 1,791 military veterans with poorly controlled type 2 diabetes. | Glycemic Control: Intensive vs. Standard.          | ~5.6 years                                                  |
| DCCT/EDIC | Determine if intensive therapy to maintain near-normal blood glucose levels prevents or delays long-term complications of type 1 diabetes.<br>[4] | 1,441 patients with type 1 diabetes.[4]                         | Intensive vs. Conventional insulin therapy.<br>[4] | DCCT: ~6.5 years, EDIC: ongoing observational follow-up.[4] |

## Quantitative Outcomes: A Head-to-Head Comparison

The primary and secondary outcomes of these trials provide a quantitative basis for comparing the effectiveness of different treatment strategies. The following tables summarize these key findings.

## Primary Outcomes

| Trial     | Primary Outcome                                                                                                                          | Result                                                                                                                                                                                               |
|-----------|------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GRADE     | Time to primary metabolic failure (HbA1c $\geq 7.0\%$ ). <a href="#">[1]</a>                                                             | Liraglutide and insulin glargine were significantly more effective in maintaining HbA1c targets compared to glimepiride and sitagliptin. <a href="#">[5]</a>                                         |
| UKPDS     | Any diabetes-related endpoint.                                                                                                           | Intensive glucose control reduced the risk of any diabetes-related endpoint by 12% and microvascular endpoints by 25%.                                                                               |
| ACCORD    | First occurrence of a major cardiovascular event (nonfatal MI, nonfatal stroke, or cardiovascular death). <a href="#">[1]</a>            | Intensive glycemic control did not significantly reduce major cardiovascular events but was associated with increased mortality. <a href="#">[1]</a>                                                 |
| ADVANCE   | Composite of major macrovascular and microvascular events.                                                                               | Intensive glucose control reduced the composite primary outcome, primarily driven by a reduction in nephropathy.                                                                                     |
| VADT      | Time to the first occurrence of a major cardiovascular event.                                                                            | No significant difference in major cardiovascular events between intensive and standard therapy groups.                                                                                              |
| DCCT/EDIC | DCCT: Progression of retinopathy. <a href="#">[6]</a> EDIC: First occurrence of any cardiovascular disease event.<br><a href="#">[6]</a> | DCCT: Intensive therapy reduced the risk of retinopathy progression by 76%. EDIC: Intensive therapy during DCCT reduced the long-term risk of any cardiovascular disease by 30%. <a href="#">[7]</a> |

## Secondary Outcomes

| Trial     | Key Secondary Outcomes                                                                                                        | Results                                                                                                                                                                                                         |
|-----------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GRADE     | Time to secondary metabolic failure (HbA1c >7.5%), cardiovascular events, microvascular complications.<br><a href="#">[1]</a> | Liraglutide was associated with a lower risk of any cardiovascular disease compared to the other groups combined. No significant differences in microvascular outcomes among the groups.<br><a href="#">[1]</a> |
| UKPDS     | Myocardial infarction, stroke, all-cause mortality.                                                                           | A non-significant 16% reduction in the risk of myocardial infarction with intensive control.                                                                                                                    |
| ACCORD    | Microvascular complications, all-cause mortality.                                                                             | Intensive therapy reduced the onset or progression of nephropathy and retinopathy. Increased all-cause mortality in the intensive therapy group.                                                                |
| ADVANCE   | All-cause mortality, cardiovascular mortality.                                                                                | No significant difference in all-cause or cardiovascular mortality.                                                                                                                                             |
| VADT      | All-cause mortality, cardiovascular mortality, microvascular complications.                                                   | No significant difference in mortality or cardiovascular outcomes.                                                                                                                                              |
| DCCT/EDIC | Nephropathy, neuropathy, cardiovascular events.                                                                               | Intensive therapy significantly reduced the risk of developing and progressing nephropathy and neuropathy. <a href="#">[6]</a>                                                                                  |

## Experimental Protocols

GRADE Study Protocol: Participants with type 2 diabetes for less than 10 years and an HbA1c between 6.8% and 8.5% while on metformin were enrolled.[\[8\]](#) They were randomized to one of

four treatment arms: glimepiride (sulfonylurea), sitagliptin (DPP-4 inhibitor), liraglutide (GLP-1 receptor agonist), or insulin glargine U-100.[1] The primary outcome was the time to a confirmed HbA1c of 7.0% or higher.[8] Secondary outcomes included a confirmed HbA1c greater than 7.5%, the incidence of microvascular and cardiovascular complications, and adverse events.[1]

**UKPDS Protocol:** Newly diagnosed type 2 diabetes patients were randomized to either a conventional treatment policy (primarily with diet) or an intensive policy with a sulfonylurea or insulin. Overweight patients were also randomized to metformin. The primary endpoint was any diabetes-related clinical event.

**ACCORD Protocol:** This trial had a 2x2 factorial design.[3] In the glycemia trial, participants were randomized to intensive therapy (targeting HbA1c <6.0%) or standard therapy (targeting HbA1c 7.0-7.9%).[3] The primary outcome was the first occurrence of a major cardiovascular event.[1]

**ADVANCE Protocol:** The trial had a 2x2 factorial design, randomizing patients to intensive (targeting HbA1c ≤6.5%) or standard glucose control, and to a fixed combination of perindopril and indapamide or placebo. The primary endpoints were composites of major macrovascular and microvascular events.

**VADT Protocol:** Military veterans with inadequately controlled type 2 diabetes were randomized to intensive or standard glucose control. The primary outcome was the time to the first major cardiovascular event.

**DCCT/EDIC Protocol:** In the DCCT, patients with type 1 diabetes were randomized to intensive or conventional insulin therapy.[4] The primary outcome was the progression of retinopathy.[6] The EDIC is an observational follow-up study of the DCCT cohort, with the primary outcome being the time to the first cardiovascular disease event.[6]

## Visualizing Mechanisms and Study Flow

To further elucidate the comparisons, the following diagrams illustrate the experimental workflow of the GRADE study and the signaling pathways of the medication classes investigated.



Click to download full resolution via product page

### GRADE Study Experimental Workflow



[Click to download full resolution via product page](#)

Glimepiride (Sulfonylurea) Signaling Pathway



[Click to download full resolution via product page](#)

**Sitagliptin (DPP-4 Inhibitor) Signaling Pathway**



[Click to download full resolution via product page](#)

Liraglutide (GLP-1 RA) Signaling Pathway



[Click to download full resolution via product page](#)

### Insulin Glargine Signaling Pathway

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 6. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Frontiers | The Role of Insulin Glargine and Human Insulin in the Regulation of Thyroid Proliferation Through Mitogenic Signaling [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of the GRADE Study and Other Landmark Diabetes Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1178969#how-do-grade-study-results-compare-to-other-major-diabetes-trials>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)